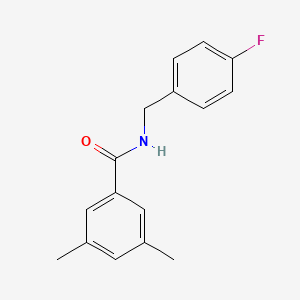

N-(4-fluorobenzyl)-3,5-dimethylbenzamide

Description

N-(4-fluorobenzyl)-3,5-dimethylbenzamide is a benzamide derivative characterized by a 3,5-dimethylbenzoyl group linked to a 4-fluorobenzylamine moiety. This compound is part of a broader class of benzamides studied for their biological activities, particularly as histone deacetylase (HDAC) inhibitors and chemotherapeutic adjuvants . Its structure combines hydrophobic methyl groups with a polar fluorinated aromatic ring, which may enhance binding affinity to specific enzyme pockets or improve pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO/c1-11-7-12(2)9-14(8-11)16(19)18-10-13-3-5-15(17)6-4-13/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCRPGMFZBLBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

LMK-235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide): Features a hydroxamic acid side chain instead of the 4-fluorobenzyl group. This modification confers HDAC4/5 selectivity, critical for targeting cancer cells .

N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (2m): Contains a hydroxamic acid moiety and a 4-fluorobenzyl group, enhancing HDAC inhibitory activity (IC₅₀ values in the nanomolar range) .

N-(4-hydroxybiphenyl-3-ylcarbamothioyl)-3,5-dimethylbenzamide : Substitutes the fluorobenzyl group with a thiourea-linked hydroxybiphenyl, altering solubility and target specificity (e.g., PIP3 antagonism) .

Physical and Chemical Properties

Notes:

- The fluorobenzyl group in this compound likely improves membrane permeability compared to non-fluorinated analogues .

- Hydroxamic acid derivatives (e.g., LMK-235, 2m) exhibit lower melting points due to hydrogen bonding interactions .

Selectivity and Toxicity

- Selectivity : Fluorine substitution minimizes metabolic degradation (e.g., cytochrome P450 interactions) compared to chlorinated derivatives like diflubenzuron .

- Toxicity: Hydroxamic acid-containing compounds (e.g., LMK-235) may cause hematological toxicity, whereas non-hydroxamate benzamides (e.g., this compound) are better tolerated in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.